tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate
Overview
Description
The compound “tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
Imidazopyridines can be synthesized using various methods. One of the methods involves the cyclization to the imidazo[4,5-b]pyridine ring system by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . Another approach involves a photocatalytic method for C(sp2)−C(sp2) cross-coupling reaction via a photo redox mechanism .Molecular Structure Analysis
The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . The group contains compounds with different biological activity . The structure of a similar compound, 2-tert-butyl-1H-imidazo[4,5-b]pyridine, has been determined to be orthorhombic with specific dimensions .Chemical Reactions Analysis
Imidazopyridines have been found to exhibit various chemical reactions. For instance, they have been used as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Scientific Research Applications
Synthesis Methods
Crystal Structure and Properties
Research on the crystal structure and properties of derivatives has provided insights into the molecular arrangement and vibrational properties. A study on N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide revealed its crystal structure and demonstrated the significance of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces in stabilizing the compound (Chen et al., 2021).
Catalytic Activities
Imidazo[4,5-b]pyridine derivatives have been utilized in catalysis. For instance, ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes showed catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009). Another study focused on the metal-free site-specific hydroxyalkylation of imidazo[1,2-a]pyridines with alcohols, highlighting a novel approach to synthesizing multisubstituted imidazopyridine derivatives (Jin et al., 2019).
Novel Synthetic Routes
Innovative synthetic routes have been explored to create imidazo[4,5-b]pyridine scaffolds and derivatives. An efficient protocol for synthesizing novel 2-aryl-imidazo[1,2-a]pyridines via a one-pot reaction involving iodine-catalyzed three-component coupling offers a clean methodology with high atom-economy and yield (Puttaraju & Shivashankar, 2013).
Mechanism of Action
Target of Action
Tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate is a compound that belongs to the imidazole class . Imidazole compounds are known to interact with a variety of targets, including GABA A receptors , enzymes involved in carbohydrate metabolism , and components of the immune system . .
Mode of Action
Imidazole compounds are known for their broad range of biological properties . They can influence many cellular pathways necessary for the proper functioning of cells
Biochemical Pathways
Imidazole compounds have the ability to influence many cellular pathways . For instance, some imidazole compounds have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to various downstream effects, including the regulation of immune response, cell growth, and apoptosis.
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability.
Result of Action
Imidazole compounds are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole compounds
Future Directions
Imidazopyridines have shown significant medicinal potential in the central nervous system, digestive system, cancer, inflammation, etc . They continue to be the subject of extensive research, with new preparative methods for their synthesis being described in recent years . The discovery of their bioactivity as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs has divulged their medicinal potential .
properties
IUPAC Name |
tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)14-8-7(13-9(14)15)5-4-6-12-8/h4-6H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIYQMHHTPPHAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=N2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433812 | |
Record name | tert-Butyl 2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1027159-01-8 | |
Record name | tert-Butyl 2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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